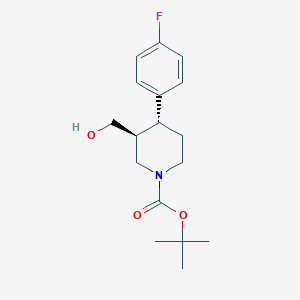

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine

Vue d'ensemble

Description

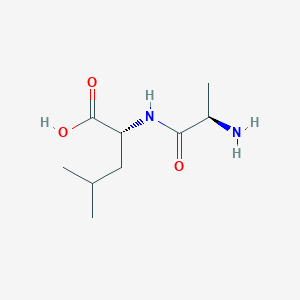

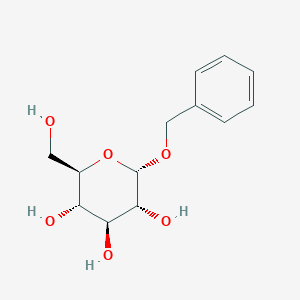

The compound (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is a polysubstituted piperidine derivative that is significant in the field of pharmaceutical chemistry. It is a common intermediate in the synthesis of many pharmaceuticals and is characterized by the presence of a piperidine ring, a hydroxymethyl group, and a 4-fluorophenyl substituent. The absolute configuration of similar compounds has been determined using techniques such as vibrational circular dichroism (VCD) and X-ray diffraction, which are crucial for understanding the conformation and stereochemistry of these molecules .

Synthesis Analysis

The synthesis of α-hydroxyalkyl piperidine derivatives, which are structurally related to the compound , can be achieved through a highly stereocontrolled tandem Aza[4+2]/Allylboration reaction. This novel multicomponent reaction allows for the formation of polysubstituted piperidine derivatives with multiple stereogenic centers in a single operation, demonstrating the potential for efficient synthesis of complex molecules like (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine .

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been extensively studied using techniques such as VCD and X-ray diffraction. These studies have revealed that compounds with a piperidine ring often adopt a chair conformation with substituents in equatorial positions. The limited rotation of substituent groups like the hydroxymethyl group can be consistent with observed VCD patterns, indicating the sensitivity of VCD to conformational changes .

Chemical Reactions Analysis

Substituted N-benzyl piperidines in the GBR series, which share structural features with the compound of interest, have been synthesized and evaluated for their affinity and selectivity for various transporters such as the dopamine, serotonin, and norepinephrine transporters. These studies provide insights into the chemical reactivity and potential pharmacological applications of piperidine derivatives, including their role as allosteric modulators of transporter binding and function .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular conformation and substituents. For instance, the concentration dependence of absorption spectra in related compounds has indicated aggregation in concentrated solutions, which may affect their solubility and stability. Additionally, the presence of fluorophenyl groups can impact the electronic properties and reactivity of these molecules .

Applications De Recherche Scientifique

Paroxetine Hydrochloride and Its Derivatives

Chemical Structure and Pharmacokinetics

Paroxetine hydrochloride, a derivative of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, is a selective serotonin reuptake inhibitor (SSRI) indicated for treating various anxiety and stress disorders. Its physicochemical properties, spectroscopic data, and methods of preparation are detailed in research, providing insights into its chemical structure and behavior in biological systems (Germann, Ma, Han, & Tikhomirova, 2013).

Synthesis and Biological Evaluation

Studies on the synthesis and ligand binding of tropane ring analogues of paroxetine, which is closely related to (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, provide valuable information on its binding affinities and potential therapeutic applications (Keverline-Frantz et al., 1998).

Metabolite Synthesis

The synthesis of major metabolites of paroxetine, derived from (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, illustrates the metabolic pathways and potential applications in understanding drug metabolism and pharmacokinetics (Segura, Roura, de la Torre, & Joglar, 2003).

Applications in Organic Synthesis

Lipase-Catalyzed Acylation

Research involving the synthesis of non-narcotic analgesic derivatives of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine showcases the use of enzyme-catalyzed processes in organic synthesis, offering environmentally friendly and efficient synthetic routes (Nieduzak & Margolin, 1991).

Palladium-Catalyzed Arylation

The use of palladium-catalyzed migrative Negishi coupling for the synthesis of 3-aryl-N-Boc-piperidines, related to (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, demonstrates advanced techniques in creating complex molecular structures (Millet & Baudoin, 2015).

Synthesis of Calcium Channel Blockers

The synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, structurally related to (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, demonstrates their potential as calcium channel blockers and antihypertensive agents (Shanklin et al., 1991).

Additional Research Insights

Labeling for Metabolic Studies

The synthesis of labeled forms of paroxetine for use in metabolic studies provides insights into the biotransformation and biological distribution of such compounds (Willcocks, Barnes, Rustidge, & Tidy, 1993).

Absolute Configuration Studies

X-ray diffraction studies on the absolute configuration of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine derivatives contribute to understanding the spatial arrangement of molecules, crucial for understanding drug-receptor interactions (Peeters, Blaton, & Ranter, 1994).

Spectral Characterization of Impurities

The identification and characterization of degradation impurities in paroxetine, derived from (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, highlight the importance of quality control in pharmaceuticals (Munigela et al., 2008).

Propriétés

IUPAC Name |

tert-butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBDGYQRKQAUJW-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434299 | |

| Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine | |

CAS RN |

200572-33-4 | |

| Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.